molecular formula C7H15BrS2 B14187690 2-Bromo-1,3-bis(ethylsulfanyl)propane CAS No. 923057-19-6

2-Bromo-1,3-bis(ethylsulfanyl)propane

Cat. No.: B14187690
CAS No.: 923057-19-6
M. Wt: 243.2 g/mol
InChI Key: OFYMBMDPDJLDOQ-UHFFFAOYSA-N
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Description

2-Bromo-1,3-bis(ethylsulfanyl)propane is an organic compound with the molecular formula C7H15BrS2. This compound is characterized by the presence of a bromine atom and two ethylsulfanyl groups attached to a propane backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3-bis(ethylsulfanyl)propane typically involves the reaction of 1,3-dibromopropane with ethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by ethylsulfanyl groups.

Reaction Scheme:

Br-CH2-CH2-CH2-Br+2C2H5SHBr-CH2-CH2-CH2-S-C2H5+NaBr+H2O\text{Br-CH}_2\text{-CH}_2\text{-CH}_2\text{-Br} + 2 \text{C}_2\text{H}_5\text{SH} \rightarrow \text{Br-CH}_2\text{-CH}_2\text{-CH}_2\text{-S-C}_2\text{H}_5 + \text{NaBr} + \text{H}_2\text{O} Br-CH2​-CH2​-CH2​-Br+2C2​H5​SH→Br-CH2​-CH2​-CH2​-S-C2​H5​+NaBr+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid in organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 1,3-bis(ethylsulfanyl)propane, 2-cyano-1,3-bis(ethylsulfanyl)propane, or 2-amino-1,3-bis(ethylsulfanyl)propane.

    Oxidation: 2-Bromo-1,3-bis(ethylsulfinyl)propane or 2-Bromo-1,3-bis(ethylsulfonyl)propane.

    Reduction: 1,3-bis(ethylsulfanyl)propane.

Scientific Research Applications

2-Bromo-1,3-bis(ethylsulfanyl)propane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying nucleophilic substitution and oxidation-reduction reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1,3-bis(ethylsulfanyl)propane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom and ethylsulfanyl groups are key functional groups that participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromopropane: Similar structure but lacks the ethylsulfanyl groups.

    1,3-Bis(ethylsulfanyl)propane: Similar structure but lacks the bromine atom.

    2-Bromo-1,3-dimethylpropane: Similar structure but with methyl groups instead of ethylsulfanyl groups.

Uniqueness

2-Bromo-1,3-bis(ethylsulfanyl)propane is unique due to the presence of both a bromine atom and two ethylsulfanyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.

Properties

CAS No.

923057-19-6

Molecular Formula

C7H15BrS2

Molecular Weight

243.2 g/mol

IUPAC Name

2-bromo-1,3-bis(ethylsulfanyl)propane

InChI

InChI=1S/C7H15BrS2/c1-3-9-5-7(8)6-10-4-2/h7H,3-6H2,1-2H3

InChI Key

OFYMBMDPDJLDOQ-UHFFFAOYSA-N

Canonical SMILES

CCSCC(CSCC)Br

Origin of Product

United States

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